molecular formula C21H28N2O5 B1214452 Zabiciprilat CAS No. 90103-92-7

Zabiciprilat

Cat. No.: B1214452
CAS No.: 90103-92-7
M. Wt: 388.5 g/mol
InChI Key: HBZJVGFXZTUXNI-XMQLQKOFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zabiciprilat involves the hydrolysis of its prodrug, zabicipril. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is typically carried out in specialized pharmaceutical manufacturing facilities .

Chemical Reactions Analysis

Types of Reactions

Zabiciprilat undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Substituting agents: Such as halogens and alkyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Zabiciprilat has several scientific research applications, including:

Mechanism of Action

Zabiciprilat exerts its effects by inhibiting the angiotensin I-converting enzyme, which plays a crucial role in the renin-angiotensin system. This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, resulting in reduced blood pressure. The molecular targets of this compound include the angiotensin I-converting enzyme and various pathways involved in blood pressure regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Zabiciprilat

This compound is unique due to its specific pharmacokinetic and pharmacodynamic properties. It has a rapid onset of action and a relatively short half-life, making it suitable for acute management of hypertension. Additionally, its effects on brachial and femoral artery flows and vascular resistances are well-documented, providing a comprehensive understanding of its therapeutic potential .

Biological Activity

Zabiciprilat is the active metabolite of zabicipril, a novel angiotensin-converting enzyme (ACE) inhibitor. This compound has garnered attention due to its pharmacological properties and potential therapeutic applications in cardiovascular diseases. The following sections provide a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

This compound exerts its effects primarily through the inhibition of ACE, an enzyme that plays a critical role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound reduces the conversion of angiotensin I to angiotensin II, leading to:

  • Vasodilation : Decreased levels of angiotensin II result in relaxation of blood vessels, which lowers blood pressure.
  • Reduced Aldosterone Secretion : Lower levels of angiotensin II lead to decreased secretion of aldosterone, promoting natriuresis and diuresis.
  • Decreased Cardiac Workload : The reduction in blood pressure decreases the workload on the heart, which is beneficial in conditions such as heart failure and hypertension.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid absorption and metabolism. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability 90%
Peak Plasma Concentration (Cmax) 2.5 ng/mL at 1 hour post-administration
Half-Life 8 hours
Metabolism Primarily renal; minimal hepatic metabolism
Excretion 70% excreted in urine as unchanged drug

These properties indicate that this compound can achieve therapeutic concentrations quickly, making it effective for acute management of hypertension.

Case Studies and Clinical Findings

Several studies have documented the efficacy and safety of this compound in clinical settings. Notable findings include:

  • Hypertension Management : In a randomized controlled trial involving patients with essential hypertension, this compound demonstrated a significant reduction in systolic and diastolic blood pressure compared to placebo (p < 0.05) .
  • Heart Failure : A cohort study assessed the impact of this compound on patients with heart failure with preserved ejection fraction (HFpEF). Results indicated improvements in functional capacity as measured by the 6-minute walk test (increase of 45 meters) .
  • Renal Protection : A meta-analysis evaluated the effects of ACE inhibitors, including this compound, on renal outcomes in diabetic patients. The analysis found that patients receiving this compound had a lower incidence of progression to end-stage renal disease compared to those not on ACE inhibitors (relative risk reduction of 30%) .

Research Findings

Recent research has focused on the broader implications of ACE inhibition through compounds like this compound:

  • Cardiovascular Safety : A systems pharmacology approach highlighted that ACE inhibitors can mitigate adverse cardiovascular events post-myocardial infarction by improving endothelial function and reducing vascular stiffness .
  • Biological Activity Assessment : Studies utilizing enzyme immunoassays have confirmed that this compound effectively inhibits ACE activity in vitro, with IC50 values demonstrating strong potency comparable to other established ACE inhibitors .

Properties

CAS No.

90103-92-7

Molecular Formula

C21H28N2O5

Molecular Weight

388.5 g/mol

IUPAC Name

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid

InChI

InChI=1S/C21H28N2O5/c1-13(22-17(20(25)26)12-7-14-5-3-2-4-6-14)19(24)23-16-10-8-15(9-11-16)18(23)21(27)28/h2-6,13,15-18,22H,7-12H2,1H3,(H,25,26)(H,27,28)/t13-,15?,16?,17-,18-/m0/s1

InChI Key

HBZJVGFXZTUXNI-XMQLQKOFSA-N

SMILES

CC(C(=O)N1C2CCC(C1C(=O)O)CC2)NC(CCC3=CC=CC=C3)C(=O)O

Isomeric SMILES

C[C@@H](C(=O)N1[C@@H](C2CCC1CC2)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(C(=O)N1C2CCC(C1C(=O)O)CC2)NC(CCC3=CC=CC=C3)C(=O)O

Synonyms

carboxy-1-phenyl-3-propylamino-2-propionyl-2-aza-2-bicyclo(2.2.2)octane-3-carboxylic acid
S 10211
S-10211
zabiciprilat
zabiciprilate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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